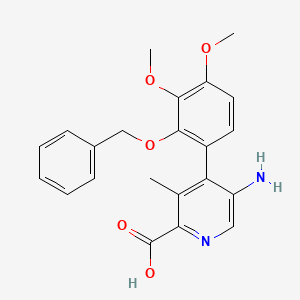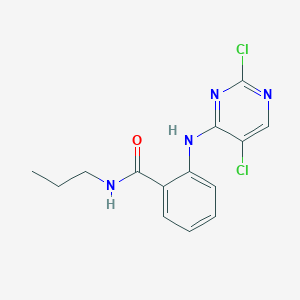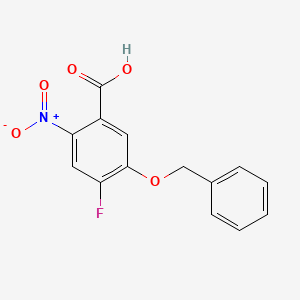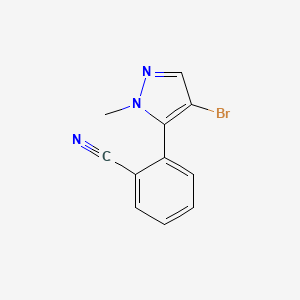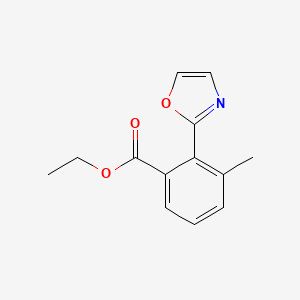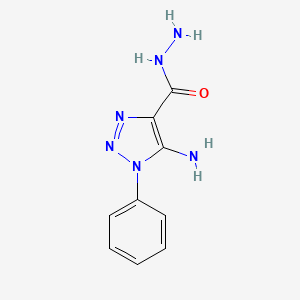
tert-Butyl (5-formylthiazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-formylthiazol-4-yl)carbamate: is an organic compound with the molecular formula C9H12N2O3S. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is characterized by the presence of a thiazole ring, a formyl group, and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-formylthiazol-4-yl)carbamate typically involves the reaction of 5-formylthiazole with tert-butyl carbamate under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (5-formylthiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (5-formylthiazol-4-yl)carbamate is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-formylthiazol-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A brominated derivative with different reactivity and applications.
tert-Butyl (4-ethynylphenyl)carbamate: An ethynyl-substituted carbamate used in organic synthesis.
Uniqueness: tert-Butyl (5-formylthiazol-4-yl)carbamate is unique due to the presence of both a formyl group and a thiazole ring, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of enzyme inhibitors and other bioactive molecules.
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
tert-butyl N-(5-formyl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-6(4-12)15-5-10-7/h4-5H,1-3H3,(H,11,13) |
Clave InChI |
FARXQHJGOCNJGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(SC=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


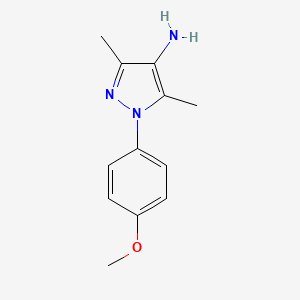


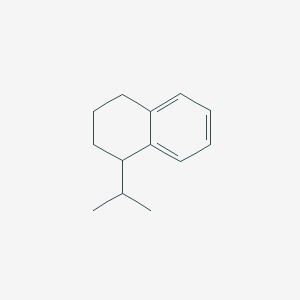
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)
